Cas no 9002-84-0 (poly(tetrafluoroethylene))

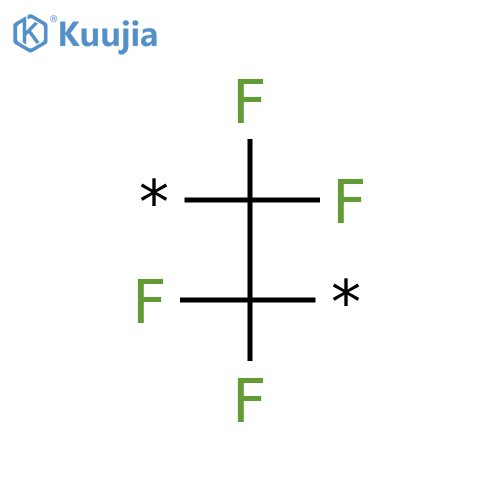

poly(tetrafluoroethylene) structure

商品名:poly(tetrafluoroethylene)

poly(tetrafluoroethylene) 化学的及び物理的性質

名前と識別子

-

- poly(tetrafluoroethylene)

- PTFE

- TETRAFLUOROETHYLENE OLIGOMER

- TETRAFLUOROETHYLENE RESIN

- TEFLON

- TEFLON 7A

- TEFLON(TM) 30B

- TEFLON(TM) 6

- TEFLON(TM) 7A

- POLYTETRAFLUOROETHYLENE

- Polytetrafluoroethylene preparation

- PTFE sheet

- Poly(tetrafluoroethylene)100GR

- Poly(tetrafluoroethylene)250GR

- Poly(tetrafluoroethylene)5GR

- Polytetrafluoroethylene powder,ultra-fine

- POLYTETRAFLUOROETHYLENE, 5UM

- Tetrafluoroethene

- Tetrafluoroethene hoMopolyMer

- Tetrafluoroethylene polyMer

- Strong Acid Resistant Coatings

- PES Dispersion T3

- PES Dispersion T5

- Polyethersulfone micropowder

- PES micropowder

- PES dispersion water-based BSP-455

- PES dispersion BSP-466

- PES dispersion BSP-450

- PTFE fine powder for fiber

- PTFE fine powder for extrusion

- PTFE emulsion JF-4DCM

- PTFE emulsion JF-4DCF

- PTFE emulsion JF-4DCD

- PTFE emulsion JF-4DCA

- PTFE emulsion

- Ink PTFE micropowder

- Rubber and plastic PTFE micropowder

- Coating PTFE Micropowder

- Lubricant PTFE micropowder

- PTFE Micropowder

-

- MDL: MFCD00084455

- インチ: 1S/C2F4/c3-1(4)2(5)6

- InChIKey: KGQACOJSDXKHTB-UHFFFAOYSA-N

- ほほえんだ: FC([*])(F)C([*])(F)F |$;;*;;;*;;$|

計算された属性

- せいみつぶんしりょう: 99.99360

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 0

- 回転可能化学結合数: 0

- 複雑さ: 0

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 中性白色と灰白色で透明で、厚みが増すにつれて透明になる3種類の粒子、粉末、分散体があります。

- 密度みつど: 2.15 g/mL at 25 °C

- ゆうかいてん: 327 ºC

- ふってん: 400 ºC

- フラッシュポイント: 107.3±11.5 °C

- 屈折率: 1.35

- ようかいど: Solubility in water:

- すいようせい: Insoluble in water. Soluble in perfluoro kerosene.

- あんていせい: Stable - unreactive with most materials. Incompatible with molten alkali metals, fluorine and other halogens, strong oxidizing agents.

- PSA: 0.00000

- LogP: 1.99100

- ようかいせい: いかなる溶媒にも溶解しない。

- 濃度: 60 wt % dispersion in H2O

- かんど: 水分を吸収しやすい

- マーカー: 14,7562

poly(tetrafluoroethylene) セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H318

- 警告文: P280,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 41

- セキュリティの説明: S24/25

- RTECS番号:KX4025000

-

危険物標識:

- ちょぞうじょうけん:みっぺいちょぞう

- TSCA:Yes

- リスク用語:R41; R45

poly(tetrafluoroethylene) 税関データ

- 税関コード:3904610000

- 税関データ:

中国税関コード:

3904610000

poly(tetrafluoroethylene) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 007210-5g |

Poly(tetrafluoroethylene) |

9002-84-0 | 5g |

$12.00 | 2024-07-19 | ||

| abcr | AB253120-300 mm |

PTFE sheet, 6.35mm (0.25in) thick; . |

9002-84-0 | 300 mm |

€262.00 | 2024-06-09 | ||

| Apollo Scientific | PC3329-5g |

Cefral Lube - V Grade |

9002-84-0 | 5g |

£85.00 | 2024-05-23 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875334-25g |

Polytetrafluoroethylene |

9002-84-0 | : <1μm | 25g |

¥88.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816159-100g |

Polytetrafluoroethylene |

9002-84-0 | : 5μm | 100g |

¥111.00 | 2022-09-28 | |

| abcr | AB118620-50 g |

Polytetrafluoroethylene; . |

9002-84-0 | 50g |

€81.20 | 2023-06-24 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018559-25g |

poly(tetrafluoroethylene) |

9002-84-0 | : 5μm | 25g |

¥56 | 2024-05-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 737992-100G |

poly(tetrafluoroethylene) |

9002-84-0 | 100g |

¥2229.2 | 2023-11-25 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P816262-500g |

Polytetrafluoroethylene preparation |

9002-84-0 | 60 wt % | 500g |

¥254.00 | 2022-09-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P875332-100g |

Polytetrafluoroethylene |

9002-84-0 | : 1.6μm | 100g |

¥148.00 | 2022-06-14 |

poly(tetrafluoroethylene) サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:9002-84-0)Poly(tetrafluoroethylene)

注文番号:sfd10041

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:9002-84-0)

注文番号:SFD103

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:9002-84-0)聚四氟乙烯

注文番号:LE2474053

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:40

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:9002-84-0)Tetrafluoroethylene

注文番号:LE5429

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:47

価格 ($):discuss personally

poly(tetrafluoroethylene) 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

9002-84-0 (poly(tetrafluoroethylene)) 関連製品

- 31175-20-9(Nafion (Technical Grade))

- 10340-91-7(Benzyl Isocyanide)

- 14542-93-9(1,1,3,3-Tetramethylbutyl isocyanide)

- 36635-61-7(1-isocyanomethanesulfonyl-4-methylbenzene)

- 39687-95-1(methyl 2-isocyanoacetate)

- 14167-18-1(N,N'-Bis(salicylidene)ethylenediaminecobalt(II))

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 624-75-9(Iodoacetonitrile)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:9002-84-0)poly(tetrafluoroethylene)

清らかである:99%/99%

はかる:250g/1kg

価格 ($):208.0/628.0

Jiangsu Xinsu New Materials Co., Ltd

(CAS:9002-84-0)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ